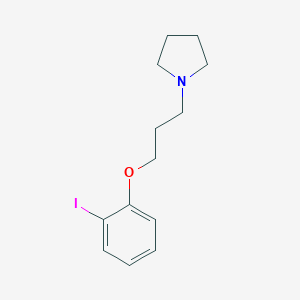

![molecular formula C26H28N2O5 B216170 methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B216170.png)

methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate, also known as MEDI9197, is a small molecule agonist of the stimulator of interferon genes (STING) pathway. This compound has been shown to activate the immune system, leading to the production of interferons and other cytokines that can help fight cancer and viral infections. In

Wirkmechanismus

Methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate activates the STING pathway, which is a key component of the innate immune system. STING is located in the endoplasmic reticulum and senses the presence of foreign DNA, such as that from viruses or cancer cells. Upon activation, STING recruits and activates the enzyme TBK1, which in turn activates the transcription factor IRF3. IRF3 then translocates to the nucleus and activates the transcription of genes encoding interferons and other cytokines.

Biochemical and Physiological Effects:

methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate has been shown to induce the production of interferons and other cytokines in various cell types, including dendritic cells, macrophages, and T cells. These cytokines can activate and recruit immune cells to the site of infection or tumor, leading to the destruction of infected or cancerous cells. methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate has also been shown to induce the expression of genes involved in antigen presentation and T cell activation, leading to the generation of an adaptive immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate in lab experiments is its ability to activate the immune system in a specific and controlled manner. This allows researchers to study the effects of immune activation on cancer or viral infections, without the confounding factors associated with other immune stimuli, such as bacterial toxins. However, one limitation of using methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate is its potential toxicity and off-target effects. Careful dose titration and toxicity studies are necessary to ensure the safety of using methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate in lab experiments.

Zukünftige Richtungen

There are several future directions for the use of methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate in cancer and viral infection research. One direction is the combination of methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate with other immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, to enhance the anti-tumor immune response. Another direction is the evaluation of methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate in combination with other cancer treatments, such as radiation or chemotherapy, to enhance their efficacy. Additionally, the use of methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate in viral infection research may lead to the development of new antiviral therapies.

Synthesemethoden

The synthesis of methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate involves several steps, starting with the reaction of 4-aminobenzoic acid with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-4-aminobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with cyclohexanone to form the corresponding amide. The final step involves the reaction of the amide with 1,3-dioxo-octahydro-4,6-ethenocyclopropa[f]isoindole to form methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate has been extensively studied in preclinical models of cancer and viral infections. It has been shown to activate the STING pathway, leading to the production of interferons and other cytokines that can help fight cancer and viral infections. methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate has also been shown to enhance the efficacy of other cancer treatments, such as radiation and chemotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate in patients with various types of cancer.

Eigenschaften

Produktname |

methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate |

|---|---|

Molekularformel |

C26H28N2O5 |

Molekulargewicht |

448.5 g/mol |

IUPAC-Name |

methyl 4-[[4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)cyclohexanecarbonyl]amino]benzoate |

InChI |

InChI=1S/C26H28N2O5/c1-33-26(32)14-2-6-15(7-3-14)27-23(29)13-4-8-16(9-5-13)28-24(30)21-17-10-11-18(20-12-19(17)20)22(21)25(28)31/h2-3,6-7,10-11,13,16-22H,4-5,8-9,12H2,1H3,(H,27,29) |

InChI-Schlüssel |

SKVDKPAIMJETCO-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B216087.png)

![3-cyclohexyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B216089.png)

![2-[[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B216091.png)

![6-chloro-3-{[4-(2,4-dimethylphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenyl-2(1H)-quinolinone](/img/structure/B216094.png)

![6-chloro-4-phenyl-3-{[4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2(1H)-quinolinone](/img/structure/B216095.png)

![1-[1-Ethyl-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B216096.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B216099.png)

![N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B216101.png)

![2-{[4-(2,4-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B216102.png)

![N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B216104.png)

![1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B216107.png)

![6-butyl-5-hydroxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B216117.png)